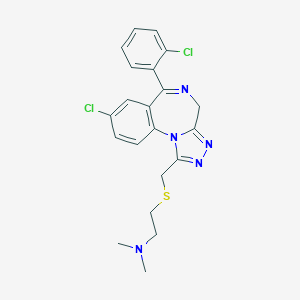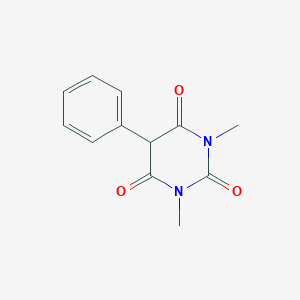
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is a chemical compound that belongs to the class of benzazepine derivatives. It has been extensively studied for its potential pharmacological applications due to its unique chemical structure and properties.
Mécanisme D'action
The mechanism of action of 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine is not fully understood. However, it is believed to act as a selective serotonin reuptake inhibitor (SSRI) and a partial agonist of the 5-HT1A receptor. This dual mechanism of action is thought to contribute to its potential therapeutic effects in various neurological disorders.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine are complex and not fully understood. However, it has been shown to increase the levels of serotonin in the brain, which is believed to contribute to its potential therapeutic effects. Additionally, it has been shown to modulate the activity of various neurotransmitter systems, including dopamine and norepinephrine, which may also contribute to its pharmacological effects.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine in lab experiments include its unique chemical structure and properties, which make it a promising candidate for further research and development. Additionally, its synthesis method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound. However, its limitations include its complex mechanism of action and the need for further research to fully understand its biochemical and physiological effects.
Orientations Futures
There are several future directions for research on 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine. These include further investigation into its potential therapeutic effects in various neurological disorders, as well as its potential use as an analgesic and anti-inflammatory agent. Additionally, further research is needed to fully understand its mechanism of action and its biochemical and physiological effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.
Méthodes De Synthèse
The synthesis method of 8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine involves the reaction of 4-fluoroaniline with 4-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. The resulting intermediate is then treated with 8-fluoro-1,2,3,4-tetrahydroisoquinoline to yield the final product. This method has been optimized for high yield and purity, making it a reliable and efficient way to produce this compound.
Applications De Recherche Scientifique
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine has been extensively studied for its potential pharmacological applications. It has shown promising results in the treatment of various neurological disorders such as depression, anxiety, and schizophrenia. Additionally, it has been investigated for its potential use as an analgesic and anti-inflammatory agent. Its unique chemical structure and properties make it a promising candidate for further research and development.
Propriétés
Numéro CAS |
68351-39-3 |
|---|---|
Nom du produit |
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
Formule moléculaire |
C16H15F2N |
Poids moléculaire |
259.29 g/mol |
Nom IUPAC |
8-fluoro-5-(4-fluorophenyl)-2,3,4,5-tetrahydro-1H-1-benzazepine |
InChI |
InChI=1S/C16H15F2N/c17-12-5-3-11(4-6-12)14-2-1-9-19-16-10-13(18)7-8-15(14)16/h3-8,10,14,19H,1-2,9H2 |
Clé InChI |
RUPZWPDUIMGBAS-UHFFFAOYSA-N |
SMILES |
C1CC(C2=C(C=C(C=C2)F)NC1)C3=CC=C(C=C3)F |
SMILES canonique |
C1CC(C2=C(C=C(C=C2)F)NC1)C3=CC=C(C=C3)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![6-Chloro-5-[(e)-(4-chlorophenyl)diazenyl]pyrimidine-2,4-diamine](/img/structure/B188613.png)








